5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.
Bromination and Chlorination:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzoxazole and furan rings through an amide bond formation reaction using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or sodium azide in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like methoxy or azido.
Scientific Research Applications
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial inhibition, or cancer cell death.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Another brominated and chlorinated heterocyclic compound with similar reactivity.
2-bromo-5-(chlorosulfonyl)benzoic acid:
Uniqueness
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of a benzoxazole and furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O3/c19-16-8-7-15(24-16)17(23)21-10-5-6-14-13(9-10)22-18(25-14)11-3-1-2-4-12(11)20/h1-9H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFGDQOMVUBSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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